molecular formula C13H8BrNS B12923171 2-Bromoacridine-9(10H)-thione CAS No. 10352-11-1

2-Bromoacridine-9(10H)-thione

Cat. No.: B12923171
CAS No.: 10352-11-1
M. Wt: 290.18 g/mol
InChI Key: YGSIFJJGHQWJJP-UHFFFAOYSA-N
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Description

2-Bromoacridine-9(10H)-thione is a heterocyclic compound derived from acridine. Acridine derivatives are known for their broad range of applications in pharmaceuticals, materials science, and biological research. The unique structure of this compound, which includes a bromine atom and a thione group, makes it a compound of interest for various scientific studies.

Chemical Reactions Analysis

Types of Reactions: 2-Bromoacridine-9(10H)-thione undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or thiols.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted acridine derivatives .

Scientific Research Applications

2-Bromoacridine-9(10H)-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromoacridine-9(10H)-thione involves its interaction with biological molecules. It can intercalate into DNA, disrupting the helical structure and affecting processes such as replication and transcription. This intercalation is facilitated by the planar structure of the acridine core and the presence of the bromine atom .

Comparison with Similar Compounds

  • 2-Bromoacridine-9(10H)-one
  • 2-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene]
  • Acriflavine and Proflavine

Comparison: 2-Bromoacridine-9(10H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. While other acridine derivatives may also intercalate into DNA, the thione group in this compound provides additional sites for chemical modification and interaction with biological targets .

Properties

CAS No.

10352-11-1

Molecular Formula

C13H8BrNS

Molecular Weight

290.18 g/mol

IUPAC Name

2-bromo-10H-acridine-9-thione

InChI

InChI=1S/C13H8BrNS/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-7H,(H,15,16)

InChI Key

YGSIFJJGHQWJJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=S)C3=C(N2)C=CC(=C3)Br

Origin of Product

United States

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